Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran ring, which is known for its diverse biological activities, making it a valuable target for medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the carbamoyl group and the ethyl ester moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
Scientific Research Applications
Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Industry: The compound’s unique properties may be exploited in various industrial applications, such as the development of new polymers or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate can be compared with other benzofuran derivatives, such as:
Ethyl 2-(benzofuran-3-yl)acetate: Another benzofuran derivative with different functional groups, leading to distinct biological activities.
2-(2-Carbamoylbenzofuran-3-yl)acetic acid: A structurally similar compound with a carboxylic acid group instead of an ester, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(2-carbamoyl-1-benzofuran-3-yl)amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-2-21-12(19)8-7-11(18)17-13-9-5-3-4-6-10(9)22-14(13)15(16)20/h3-6H,2,7-8H2,1H3,(H2,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHFPNQPHJNBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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